molecular formula C10H13N B1330186 3-Methyl-5,6,7,8-tetrahydroquinoline CAS No. 28712-62-1

3-Methyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B1330186
CAS No.: 28712-62-1
M. Wt: 147.22 g/mol
InChI Key: GMMKZUPOLVXWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5,6,7,8-tetrahydroquinoline (CAS 28712-62-1) is a partially hydrogenated quinoline derivative with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . Its IUPAC name is 5,6,7,8-tetrahydro-3-methylquinoline, and its structure features a methyl group at the 3-position of the tetrahydroquinoline scaffold. This compound has been identified in natural sources, notably isolated from the aerial parts of Lagochilus ilicifolius Bge., a plant native to Mongolia . Its synthesis typically involves cyclization reactions of substituted cyclohexanones or via functionalization of pre-formed tetrahydroquinoline cores .

Key physicochemical properties include a boiling point of 386.70 K (113.55°C) at 1 atm and a GC retention index of 1282 under specific chromatographic conditions . The compound’s hydrogenation state and methyl substituent confer moderate lipophilicity, making it suitable for applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the reaction of α,β-unsaturated aldehydes with substituted anilines in the presence of heteropolyacids like phosphotungstic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using catalytic systems to optimize yield and efficiency. The use of α,β-unsaturated aldehydes as building blocks in organic synthesis is a common practice . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, fully saturated quinoline compounds, and substituted tetrahydroquinolines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-Methyl-5,6,7,8-tetrahydroquinoline and its derivatives. Research indicates that certain synthesized derivatives exhibit significant cytotoxic effects against various human tumor cell lines.

  • Study Overview : A study evaluated the antitumor activities of newly synthesized tetrahydroquinoline derivatives against 60 different human tumor cell lines, including leukemia, melanoma, lung, colon, brain, ovary, breast, and prostate cancers. Some compounds demonstrated better in vitro antitumor activities at low concentrations (log10 GI50 = -4.7) .
  • Mechanism of Action : The anticancer activity is attributed to the presence of nitrogen heterocycles and nitrile groups within the compounds. These structural features enhance their biological activity .

Anti-ulcer Properties

This compound has been studied for its anti-ulcer properties. It has shown effectiveness in models assessing gastric anti-secretory and anti-histamine activities.

  • Research Findings : In experiments involving animal models, compounds derived from this compound demonstrated significant anti-ulcer activity. The mechanism involves inhibition of gastric acid secretion and histamine action .

Synthesis and Derivative Development

The synthesis of this compound derivatives is crucial for enhancing its pharmacological properties.

  • Synthesis Techniques : Various synthetic routes have been explored to create derivatives with improved biological activities. For instance, the reaction of this compound with different reagents under specific conditions has led to the formation of compounds with enhanced anticancer and anti-ulcer activities .

Biological Properties

In addition to its anticancer and anti-ulcer properties, this compound exhibits other biological activities that are being explored.

  • Chirality and Activity : Studies have investigated the impact of chirality on the biological effects of tetrahydroquinoline derivatives. Specific enantiomers have shown varying degrees of cytotoxicity against cancer cell lines .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerSignificant cytotoxicity against multiple human tumor cell lines
Anti-ulcerInhibition of gastric acid secretion and histamine action
Chiral ActivityVariability in cytotoxic effects based on enantiomer configuration

Case Studies

  • Antitumor Activity Study :
    • A series of tetrahydroquinoline derivatives were synthesized and tested against various cancer types.
    • Results indicated that specific structural modifications led to enhanced activity against ovarian carcinoma and colorectal adenocarcinoma .
  • Gastric Ulcer Model :
    • Compounds derived from this compound were tested in a rat model for their ability to reduce ulcer formation.
    • The results demonstrated a significant reduction in ulcer index compared to control groups .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Variations

The structural diversity among tetrahydroquinoline derivatives arises from variations in substituent position, functional groups, and oxidation states. Below is a comparative analysis of 3-methyl-5,6,7,8-tetrahydroquinoline with key analogues:

Compound Name CAS Number Molecular Formula Substituent Position Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound 28712-62-1 C₁₀H₁₃N 3-position Methyl 147.22 Natural product isolation , potential bioactivity
5,6,7,8-Tetrahydroquinoline 10500-57-9 C₉H₁₁N Unsubstituted None 133.19 Base structure for synthesis ; used in corrosion inhibition
4-Methyl-5,6,7,8-tetrahydroquinoline 28971-03-1 C₁₀H₁₃N 4-position Methyl 147.22 Isolated from Glycyrrhiza uralensis roots; bioactive alkaloid
8-Hydroxy-5,6,7,8-tetrahydroquinoline 14631-46-0 C₉H₁₁NO 8-position Hydroxyl 149.19 Hydrogen bonding capacity; chelating agent
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one N/A C₁₀H₁₁NO 2-position, 4-ketone Methyl, ketone 161.20 Antiproliferative activity against cancer cells
5,6,7,8-Tetrahydroquinoline-3-carboxylic acid 82345-76-4 C₁₀H₁₁NO₂ 3-position Carboxylic acid 177.20 Synthetic intermediate; hydrogen donor/acceptor

Physicochemical Properties

  • Boiling Points :
    • 3-Methyl: 113.55°C
    • 8-Hydroxy: 141.0°C (estimated)
    • Unsubstituted: ~105–110°C (predicted based on molecular weight)
  • Polarity : The 8-hydroxy derivative exhibits higher polarity due to its hydroxyl group, reducing volatility compared to methyl-substituted analogues.
  • Lipophilicity (LogP) :
    • 3-Methyl: 2.1 (predicted)
    • 2-Methyl-4-ketone: 1.3 (lower due to ketone)
    • 3-Carboxylic acid: -0.5 (highly hydrophilic)

Biological Activity

3-Methyl-5,6,7,8-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory effects, potential as an analgesic agent, and interactions with various biological targets.

Chemical Structure and Properties

This compound belongs to the tetrahydroquinoline class of compounds characterized by a bicyclic structure. The presence of a methyl group at the 3-position contributes to its unique reactivity and biological profile. The molecular formula for this compound is C10H13NC_{10}H_{13}N.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity . It has been shown to modulate various inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and mediators in cell cultures.

Analgesic Potential

The compound has also been studied for its analgesic properties . It interacts with pain perception pathways and has shown promise in reducing pain responses in animal models. This effect is believed to be mediated through modulation of neurotransmitter systems involved in pain signaling.

Mechanistic Studies

Mechanistic studies employing molecular docking and in vitro assays suggest that this compound interacts with specific receptors and enzymes involved in inflammatory processes. These interactions are crucial for understanding its pharmacological potential.

Comparative Analysis with Derivatives

The biological activity of this compound can be compared with its derivatives to elucidate structure-activity relationships (SAR). Below is a table summarizing the biological activities of selected derivatives:

Compound Structure Features Biological Activity IC50 (µM)
2-Methyl-5,6,7,8-tetrahydroquinolineMethyl group at position 2Anti-cancer activity0.6 (in HCT-116)
4-Nitro-5,6,7,8-tetrahydroquinolineNitro group at position 4Cytotoxicity against cancer cells0.039
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamideCarboxamide at position 8Proteasome inhibitionNot specified

Case Studies

  • Anti-Cancer Activity : A study evaluated the antiproliferative effects of several tetrahydroquinoline derivatives on human cancer cell lines (A2780 and HeLa). The results indicated that compounds derived from this compound exhibited significant cytotoxic effects with IC50 values ranging from 0.019 to 0.039 µM depending on the derivative tested .
  • Oxidative Stress Induction : Another investigation revealed that certain derivatives could induce oxidative stress in cancer cells leading to apoptosis through pathways such as PI3K/AKT/mTOR signaling. This highlights the potential therapeutic applications of these compounds in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-Methyl-5,6,7,8-tetrahydroquinoline, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis of this compound typically involves alkylation or lithiation strategies. For example:

  • Alkylation : Barbay et al. (2008) describe alkylation of tetrahydroquinoline scaffolds using methyl halides or Grignard reagents under inert conditions (e.g., nitrogen atmosphere) to introduce the methyl group at the 3-position .
  • Lithiation : demonstrates that n-butyl lithium can lithiate 5,6,7,8-tetrahydroquinoline at the 8-position, which can be quenched with methyl iodide to introduce substituents .
    Critical parameters include reaction temperature (e.g., maintaining −78°C for lithiation), solvent choice (THF or dichlorobenzene), and purification via recrystallization (ethanol or hexane/CH₂Cl₂ mixtures) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H NMR (300 MHz, DMSO-d₆) to confirm methyl group integration (δ ~1.15 ppm for CH₃) and scaffold conformation .
  • X-ray Crystallography : Resolve stereochemistry and packing interactions (e.g., hydrogen bonding and C–H···π interactions) as shown in tetrahydroquinoline oxide hemihydrate (orthorhombic Pbca space group, Z = 16) .
  • IR Spectroscopy : Identify carbonyl or amine functional groups (e.g., 1731 cm⁻¹ for esters in derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments of tetrahydroquinoline derivatives during synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Unambiguously determine absolute configuration, as demonstrated for spiro-tetrahydroquinoline derivatives .
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-7-methyl-5,6,7,8-tetrahydroquinoline, CAS 121283-06-5) to control stereochemistry .
  • Dynamic NMR : Analyze coalescence temperatures to study conformational exchange in solution .

Q. What mechanistic insights explain the regioselectivity challenges in functionalizing the tetrahydroquinoline scaffold?

  • Methodological Answer :

  • Electronic Effects : The methyl group at position 3 alters electron density, directing electrophilic substitution to the 8-position. Computational modeling (DFT) can predict reactive sites .
  • Catalytic Strategies : Palladium-catalyzed C–H activation (e.g., using Pd/C with ligands) enables regioselective functionalization, as shown in ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo derivatives .

Q. How does the methyl substituent affect the coordination chemistry of 5,6,7,8-tetrahydroquinoline derivatives with transition metals?

  • Methodological Answer :

  • Steric Hindrance : The 3-methyl group reduces coordination flexibility, favoring monodentate binding over chelation.
  • Complex Stability : Derivatives like (S)-5,6,7,8-tetrahydroquinolin-8-amine form stable complexes with Cu(II) or Fe(III), characterized by UV-Vis and cyclic voltammetry .

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMKZUPOLVXWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182873
Record name 5,6,7,8-Tetrahydro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28712-62-1
Record name 3-Methyl-5,6,7,8-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28712-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-3-methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028712621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8-Tetrahydro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydro-3-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of cyclohexane-1,3-dione (11.2 g. 0.1 m), 3-amino-2-methylacrolein (8.5 g. 0.1m) triethylamine (5 ml.) and ammonium acetate (100 mg) were heated with stirring at 120° in an oil bath for 12 hours. The cooled reaction mixture was diluted with ether (50 ml.) and the solution washed with 2N HCl (3 × 15 ml.) The combined washings were adjusted to pH 9.0 with sodium carbonate and extracted with ether (3 × 50 ml.) The combined extracts were dried, evaporated in vacuo and the residual oil distilled at 0.2 mm Hg to give the 3-methyl-7,8-dihydro-5(6H)-quinolone as a colorless crystalline solid b.p. 80° (7.5 g. 48%). A mixture of 3-methyl-7,8-dihydro-5(6H)-quinolone (20 g.), hydrazine hydrate (14 ml), diethylene glycol (150 ml.) and sodium hydroxide (14 g) was heated at reflux with stirring for 1 hour. The condenser was replaced by a Dean and Stark Water Separator and the heating continued for a further 3 hours. The cooled reaction mixture was diluted with water (200 ml.) and extracted with ether (3 × 150 ml.). The combined extracts were dried (MgSO4) and the solvent removed in vacuo and the residual oil distilled at 15 mm Hg to give the title compound as a colourless oil b.p.116° (17 g, 93%) G.L.C. (3% SE30, T=150°) RF =3.5 min.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

The title compound was prepared from commercially available 3-amino-2-methylacrolein and cyclohexanone according to the method of Breitmaier and Bayer (Tet. Letts, 1970, 38, 3291-4) and isolated as a pale yellow oil b.p. 120°/15 mm. (30% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
30%

Synthesis routes and methods III

Procedure details

A solution of 15% n-butyl lithium in hexane (51 ml. ca. 0.12 m) was added portionwise to a solution of 3-methyl-5,6,7,8-tetrahydroquinoline (14.7 g., 0.1 m) in ether (100 ml.) and the mixture allowed to stand at room temperature for 1 hour and then added dropwise to a cooled, stirred solution of methylchloroformate (9.45 g., 0.1 m) in ether (100 ml.). The mixture was stirred at 50° C for 1 hour. The reaction mixture was diluted with water (20 ml.) and then treated with 2N HCl until acidic. The ethereal solution was separated and washed with 2N HCl (2 × 25 ml.). The combined aqueous washings were extracted with ether and the ethereal extracts discarded. The aqueous solution was adjusted to pH 9.0 with Na2CO3 and extracted with chloroform (3 × 50 ml.) and the combined extracts dried and evaporated to give a pale yellow oil (16 g) which on GLC examination (3% SE30) showed a mixture of unreacted tetrahydroquinoline (45%), the title compound (23%) and the 8,8-dicarboxylic ester (20%). The mixture was treated with 10% sodium hydroxide (75 ml.). and heated at reflux with stirring for 4 hours, cooled and extracted with ether (3 × 50 ml.). The combined ethereal extracts were dried, evaporated and distilled to give unreacted 3-methyl-5,6,7,8-tetrahydroquinoline (7 g.) b.p. 116°/18 mm Hg. The basic solution was adjusted to pH 8.5-9.0 with concentrated HCl and evaporated to dryness and the residue treated with methanol previously saturated with dry HCl (50 ml.) and allowed to stand at room temperature for 5 hours. The solvent was removed and the residue dissolved in water (20 ml.) and extracted with ether (2 × 50 ml.). The aqueous solution was adjusted to pH 9.0 with Na2CO3 and extracted with chloroform (3 × 25 ml.) and the combined extracts dried and evaporated to give the title compound (3 gm.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 15% n-butyl lithium in hexane (51 ml. ca. 0.12 m) was added portionwise to a solution of 3-methyl-5,6,7,8-tetrahydroquinoline (14.7 g., 0.1 m) in ether (100 ml.) and the mixture allowed to stand at room temperature for 1 hour then added dropwise to a cooled, stirred solution of methyl chloroformate (9.45 g., 0.1 m) in ether (100 ml.). The mixture was stirred at 50° C. for 1 hour. The reaction mixture was diluted with water (20 ml.) and then treated with 2N HCl until acidic. The ethereal solution was separated and washed with 2N HCl (2× 25 ml.). The combined aqueous washings were extracted with ether and the ethereal extracts discarded. The aqueous solution was adjusted to pH 9.0 with Na2CO3 and extracted with chloroform (3× 50 ml.) and the combined extracts dried and evaporated to give a pale yellow oil (16 g) which on GLC examination (3% SE30) showed a mixture of unreacted tetrahydroquinoline (45%), the title compound (23%) and the 8,8-dicarboxylic ester (20%). The mixture was treated with 10% sodium hydroxide (75 ml.). and heated at reflux with stirring for 4 hours, cooled and extracted with ether (3× 50 ml.). The combined ethereal extracts were dried, evaporated and distilled to give unreacted 3-methyl-5,6,7,8-tetrahydroquinoline (7 g.) b.p. 116°/18 mm Hg. The basic solution was adjusted to pH 8.5-9.0 with concentrated HCl and evaporated to dryness and the residue treated with methanol previously saturated with dry HCl (50 ml.) and allowed to stand at room temperature for 5 hours. The solvent was removed and the residue dissolved in water (20 ml.) and extracted with ether (2× 50 ml.). The aqueous solution was adjusted to pH 9.0 with Na2CO3 and extracted with chloroform (3× 25 ml.) and the combined extracts dried and evaporated to give the title compound (3 gm.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5,6,7,8-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
3-Methyl-5,6,7,8-tetrahydroquinoline
Reactant of Route 3
3-Methyl-5,6,7,8-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
3-Methyl-5,6,7,8-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
3-Methyl-5,6,7,8-tetrahydroquinoline
Reactant of Route 6
3-Methyl-5,6,7,8-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.